molecular formula C27H36N4 B12160823 3-Methyl-2-(prop-2-en-1-yl)-1-(undecylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile CAS No. 612037-59-9

3-Methyl-2-(prop-2-en-1-yl)-1-(undecylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile

Cat. No.: B12160823
CAS No.: 612037-59-9
M. Wt: 416.6 g/mol
InChI Key: FAJNGBUSJYEWEJ-UHFFFAOYSA-N
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Description

This compound belongs to the pyrido[1,2-a]benzimidazole-4-carbonitrile class, characterized by a fused tricyclic core with a nitrile group at position 4. Key structural features include:

  • 3-Methyl group: Enhances planarity and hydrophobic interactions.
  • 1-(Undecylamino): A long aliphatic chain (C11) that significantly impacts lipophilicity and membrane permeability.
  • 4-Carbonitrile: A polar group likely involved in hydrogen bonding or electronic effects.

This structure is tailored for biological applications, with modifications aimed at optimizing pharmacokinetic and pharmacodynamic properties .

Properties

CAS No.

612037-59-9

Molecular Formula

C27H36N4

Molecular Weight

416.6 g/mol

IUPAC Name

3-methyl-2-prop-2-enyl-1-(undecylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile

InChI

InChI=1S/C27H36N4/c1-4-6-7-8-9-10-11-12-15-19-29-26-22(16-5-2)21(3)23(20-28)27-30-24-17-13-14-18-25(24)31(26)27/h5,13-14,17-18,29H,2,4,6-12,15-16,19H2,1,3H3

InChI Key

FAJNGBUSJYEWEJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCNC1=C(C(=C(C2=NC3=CC=CC=C3N12)C#N)C)CC=C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyrido[1,2-a]benzimidazole-4-carbonitrile, 3-methyl-2-(2-propen-1-yl)-1-(undecylamino)- typically involves multi-step organic reactions. The process may start with the formation of the pyrido[1,2-a]benzimidazole core through cyclization reactions. Subsequent steps involve the introduction of the carbonitrile group, methyl group, propenyl group, and undecylamino group through various substitution and addition reactions. Common reagents used in these reactions include nitriles, alkyl halides, and amines, under conditions such as reflux or catalytic environments.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction conditions (temperature, pressure, pH) ensures high yield and purity. Solvent extraction, crystallization, and chromatography are common techniques used for purification.

Chemical Reactions Analysis

Types of Reactions

Pyrido[1,2-a]benzimidazole-4-carbonitrile, 3-methyl-2-(2-propen-1-yl)-1-(undecylamino)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be used to remove oxygen or introduce hydrogen atoms.

    Substitution: The functional groups attached to the core structure can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Halogenated compounds and strong bases or acids are typically employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, such as antimicrobial or anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structure and potential therapeutic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Pyrido[1,2-a]benzimidazole-4-carbonitrile, 3-methyl-2-(2-propen-1-yl)-1-(undecylamino)- exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. Pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Substituent Variations at Position 1

The undecylamino group distinguishes this compound from analogs with shorter or aromatic substituents:

Compound Position 1 Substituent Key Properties Reference
Target Compound Undecylamino (C11 chain) High lipophilicity, enhanced membrane penetration; potential metabolic instability
1-[(4-Fluorophenyl)amino] derivative 4-Fluorophenylamino Aromatic, π-π stacking capability; moderate solubility
1-(Piperidin-1-yl) derivative Piperidinyl (cyclic amine) Improved metabolic stability; basicity enhances solubility in acidic media
1-(Morpholinoethylamino) derivative Morpholinoethylamino Balanced solubility (polar morpholine ring); potential for hydrogen bonding

Substituent Variations at Position 2

The prop-2-en-1-yl group contrasts with bulkier or electron-withdrawing substituents:

Compound Position 2 Substituent Impact on Activity Reference
Target Compound Prop-2-en-1-yl (allyl) Conformational flexibility; potential for covalent interactions via double bond
2-(3-Trifluoromethylbenzyl) derivative 3-Trifluoromethylbenzyl Electron-withdrawing CF3 group enhances metabolic resistance and target affinity
2-(3-Methoxybenzyl) derivative 3-Methoxybenzyl Methoxy group improves solubility; steric hindrance may limit binding
2-(4-Pyridinylbenzyl) derivative 4-Pyridinylbenzyl Basic pyridine enhances solubility and metal coordination

Key Insight : The allyl group’s double bond may enable unique binding modes (e.g., Michael addition) absent in benzyl derivatives, though it could increase reactivity-related toxicity .

Biological Activity

3-Methyl-2-(prop-2-en-1-yl)-1-(undecylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile is a compound that belongs to the class of pyrido[1,2-a]benzimidazoles, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound can be described by the following structural formula:

C19H26N4C(Molecular Weight 318.44 g mol)\text{C}_{19}\text{H}_{26}\text{N}_{4}\text{C}\quad (\text{Molecular Weight }318.44\text{ g mol})

Key Features:

  • Pyrido[1,2-a]benzimidazole Core : This heterocyclic structure is known for various bioactivities including anticancer, antimicrobial, and antiviral properties.
  • Substituents : The presence of a prop-2-en-1-yl group and undecylamino moiety enhances lipophilicity and potentially improves membrane permeability.

Antimicrobial Activity

Pyrido[1,2-a]benzimidazoles have been reported to exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of this class possess activity against various pathogens including Mycobacterium tuberculosis and other resistant strains.

In a study evaluating similar compounds, a derivative with a pyrido[1,2-a]benzimidazole core demonstrated an MIC (Minimum Inhibitory Concentration) of 0.12 µg/mL against M. tuberculosis, highlighting the potential of these compounds as effective antitubercular agents .

Anticancer Activity

Compounds in this class have also been investigated for their anticancer properties. Research indicates that certain derivatives exhibit cytotoxic effects on cancer cell lines while maintaining low toxicity towards normal cells. For example, modifications to the benzyl substituent were shown to enhance selectivity and potency against cancer cells without increasing cytotoxicity towards non-cancerous cells .

Structure-Activity Relationships (SAR)

The biological activity of 3-Methyl-2-(prop-2-en-1-yl)-1-(undecylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile can be influenced by various structural modifications. Key observations include:

  • Substituent Effects : Electron-withdrawing groups on the benzyl ring tend to increase cytotoxicity, while electron-donating groups may enhance antimicrobial activity without significant toxicity.
  • Core Modifications : Alterations in the pyrido[1,2-a]benzimidazole core can lead to variations in potency against specific pathogens or cancer cell lines.
  • Chain Length : The undecylamino group contributes to hydrophobic interactions that may improve the compound's ability to penetrate cell membranes.

Study 1: Antitubercular Activity

In a phenotypic screening of over 6000 compounds, derivatives of pyrido[1,2-a]benzimidazole were identified with promising anti-TB activity. Compound 3a exhibited an MIC value of 0.12 µg/mL against drug-resistant strains with a selectivity index (SI) indicating favorable therapeutic potential .

Study 2: Cytotoxicity Assessment

A series of compounds were evaluated for their cytotoxicity against Vero cells (African green monkey kidney cells). The lead compound displayed an IC50 value greater than 100 µM, suggesting low toxicity while maintaining significant antibacterial efficacy .

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